Metilisoeugenol

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Methylisoeugenol has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various organic compounds.

Biology: Studied for its antimicrobial and antioxidant properties.

Industry: Utilized in the flavor and fragrance industry due to its pleasant aroma.

Mecanismo De Acción

Target of Action

Methylisoeugenol, a phenylpropanoid, is a minor constituent of essential oils . It plays a significant role in nature, especially in the interactions between tephritid fruit flies and plants . It serves as an attractant for these insects, indicating that its primary targets are likely to be specific receptors in the olfactory system of these insects .

Mode of Action

It has been shown to interrupt action potentials, which may be involved in its anti-pain activity . It also exhibits anti-inflammatory, neuroprotective, antipyretic, antioxidant, antifungal, and analgesic properties .

Biochemical Pathways

Methylisoeugenol is directly derived from eugenol, a product from phenylalanine (an essential amino acid) through caffeic acid and ferulic acid via 'the shikimate pathway’ . This chemical can be converted to other useful phenylpropanoids either to elemicin or myristicin, and then, in the latter compound, to dillapiole, via the regulation of two genes in Perilla frutescens (Lamiaceae) .

Pharmacokinetics

It has been shown that liver microsomes of human, rat, and bovine origin can metabolize methylisoeugenol, forming several metabolites . This suggests that Methylisoeugenol is likely to be metabolized in the liver and may undergo first-pass metabolism, which could impact its bioavailability.

Result of Action

The molecular and cellular effects of Methylisoeugenol’s action are diverse due to its broad range of biological activities. For instance, it has been found to have anti-inflammatory, neuroprotective, antipyretic, antioxidant, antifungal, and analgesic properties . These effects suggest that Methylisoeugenol could influence a variety of cellular processes, from inflammation and pain perception to oxidative stress responses and fungal cell growth.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methylisoeugenol. For example, it has been shown that Methylisoeugenol can affect insect behavior and pollination, suggesting that its effects may vary depending on the presence and density of certain insect species . Additionally, the toxicity of Methylisoeugenol against larvae of the tobacco armyworm, Spodoptera litura, was found to be significant . This indicates that the environment in which Methylisoeugenol is present can influence its efficacy and action.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methylisoeugenol can be synthesized through the O-methylation of isoeugenol. One green synthesis method involves using dimethyl carbonate as a methylating agent and polyethylene glycol 800 as a phase transfer catalyst. The reaction is carried out at 140°C for 3 hours, resulting in a high yield of methylisoeugenol .

Industrial Production Methods: Industrial production of methylisoeugenol typically involves the methylation of eugenol or isoeugenol using methylating agents such as dimethyl sulfate or methyl iodide. The reaction conditions are optimized to maximize yield and selectivity while minimizing by-products.

Análisis De Reacciones Químicas

Types of Reactions: Methylisoeugenol undergoes various chemical reactions, including:

Oxidation: Methylisoeugenol can be oxidized to form aldehydes and ketones.

Reduction: Reduction reactions can convert methylisoeugenol to its corresponding alcohols.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are commonly used.

Major Products:

Oxidation: Formation of 3’-oxomethylisoeugenol and 6-hydroxymethylisoeugenol.

Reduction: Formation of dihydromethylisoeugenol.

Substitution: Formation of halogenated derivatives of methylisoeugenol.

Comparación Con Compuestos Similares

- Eugenol

- Isoeugenol

- Methyleugenol

- Dihydroeugenol

- Chavibetol

Methylisoeugenol’s unique combination of chemical stability, pleasant aroma, and biological activity makes it a valuable compound in various fields of research and industry.

Actividad Biológica

Methylisoeugenol (MIE) is a natural compound derived from essential oils, particularly from plants in the Myrtaceae family. It is structurally related to eugenol and isoeugenol, possessing significant biological activities that have been investigated across various studies. This article explores the biological activity of methylisoeugenol, focusing on its antibacterial, insecticidal, and potential therapeutic properties.

Chemical Structure and Properties

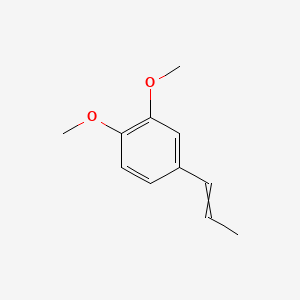

Methylisoeugenol is a phenylpropene compound with the chemical formula C₁₁H₁₄O₂. It features a methoxy group (-OCH₃) and an allyl group, which contribute to its unique reactivity and biological properties.

Antibacterial Activity

Methylisoeugenol exhibits notable antibacterial activity against various pathogens. A study indicated that essential oils containing methylisoeugenol demonstrated significant inhibition against bacteria such as Staphylococcus aureus, Escherichia coli, and Salmonella species. The Minimum Inhibitory Concentration (MIC) values were determined using standard protocols, showing effective antibacterial properties at concentrations as low as 5 µg/mL .

Table 1: Antibacterial Activity of Methylisoeugenol

Insecticidal Activity

Methylisoeugenol has been identified as a potent attractant for various fruit fly species, particularly Bactrocera xanthodes. Field trials showed that traps baited with methylisoeugenol captured significantly more male flies compared to those with traditional attractants like methyl eugenol. The mean capture rate in methylisoeugenol traps was approximately 33 flies per trap per day, indicating its effectiveness in pest control strategies .

Table 2: Attractiveness of Methylisoeugenol to Fruit Flies

Therapeutic Potential

Research into the therapeutic applications of methylisoeugenol is ongoing, with studies suggesting potential anti-inflammatory and analgesic effects. In vitro experiments have shown that methylisoeugenol can inhibit albumin denaturation, a key factor in inflammation processes . Additionally, it has been explored for its role in enhancing the efficacy of other therapeutic agents through metabolic pathways involving catechol-O-methyltransferase (COMT), which plays a critical role in detoxifying catechols and may enhance erythroid differentiation in certain cell types .

Case Studies

A recent case study highlighted the structural similarities between methylisoeugenol and isoeugenol, emphasizing that while they share similar physicochemical properties, their metabolic pathways differ significantly. This distinction is crucial for understanding their respective toxicological profiles and potential health risks associated with exposure .

Propiedades

IUPAC Name |

1,2-dimethoxy-4-[(Z)-prop-1-enyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-4-5-9-6-7-10(12-2)11(8-9)13-3/h4-8H,1-3H3/b5-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNWHUJCUHAELCL-PLNGDYQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=CC(=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\C1=CC(=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Record name | methyl isoeugenol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Methyl_isoeugenol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101026531 | |

| Record name | 4-Allyl-1,2-dimethoxy-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101026531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless to pale yellow liquid; delicate, clove-carnation aroma | |

| Record name | Methylisoeugenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041553 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Isoeugenyl methyl ether | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1275/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

270.50 °C. @ 760.00 mm Hg | |

| Record name | Methylisoeugenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041553 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in glycerine and propylene glycol; soluble in most fixed oils, soluble (in ethanol) | |

| Record name | Isoeugenyl methyl ether | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1275/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.047-1.053 | |

| Record name | Isoeugenyl methyl ether | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1275/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

6380-24-1, 93-16-3, 6379-72-2 | |

| Record name | cis-Methylisoeugenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6380-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isomethyleugenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylisoeugenol, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006380241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,2-dimethoxy-4-(1-propen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Allyl-1,2-dimethoxy-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101026531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-prop-1-enylveratrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.023 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLISOEUGENOL, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64DPK8DS6F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methylisoeugenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041553 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

16 - 17 °C | |

| Record name | Methylisoeugenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041553 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.